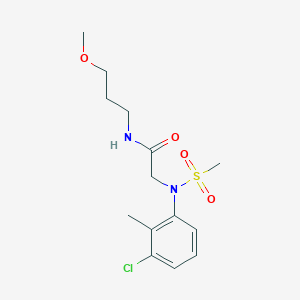![molecular formula C14H11Cl2N3O B5614542 5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5614542.png)
5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For compounds similar to "5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one", specialized synthetic routes have been developed, utilizing key intermediates such as guanidinobenzimidazole and various aldehydes or ketones in cyclocondensation reactions. These methods allow for the introduction of diverse substituents at the benzimidazole core, enabling the fine-tuning of the compound's physical and chemical properties (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including "5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one", is characterized by the presence of the benzimidazole core and various substituents that influence the compound's biological activity and reactivity. X-ray diffraction and spectroscopic methods such as NMR and IR are commonly used to determine the precise molecular configuration and the nature of substituents on the benzimidazole ring. These analyses reveal the compound's planarity, electron distribution, and potential sites for interaction with biological targets (Li, Liu, Ma, & Dong, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives, including the compound , undergo a variety of chemical reactions, reflecting their versatile chemical properties. These can include nucleophilic substitution reactions, cycloadditions, and interactions with electrophiles, allowing for further modification of the molecule and the introduction of additional functional groups. These reactions are crucial for the diversification of the benzimidazole scaffold and the enhancement of the compound's pharmacological profile (Ram et al., 1992).
Physical Properties Analysis
The physical properties of "5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one" and related compounds, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core. These properties are essential for determining the compound's suitability for pharmaceutical development, including its formulation and delivery (Arslan, Kazak, Karatas, & Özden, 2004).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are key factors in their biological activity. These properties are determined by the electron-donating or withdrawing effects of substituents attached to the benzimidazole ring. Studies on these compounds' reactivity help in understanding their mechanism of action and potential as therapeutic agents (Ohta et al., 1996).
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
Compounds related to 5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one have been synthesized and studied for their potential antiproliferative activities. One study describes the synthesis of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, which demonstrated moderate, non-selective antiproliferative activity, particularly compound 4m exhibiting significant activity (IC50 ≈ 20 μM) (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Crystal Structures and Antioxidant Activity
Studies on the crystal structures and interactions of similar benzimidazole compounds have been conducted. One such research focused on the antioxidant properties of novel triazolyl-benzimidazole compounds, highlighting the significance of the planar benzimidazole ring systems and their potential steric interactions (Karayel et al., 2015).
Recent Synthetic Developments
Recent developments in the synthesis of (het)arylbenzimidazoles, an important class of compounds in pharmaceutical research, emphasize the significance of benzimidazole derivatives. Various synthetic strategies have been developed for constructing these molecular scaffolds, highlighting the versatility and wide-ranging applications of benzimidazole derivatives in scientific research (Mamedov & Zhukova, 2021).
Antimicrobial and DNA Binding Properties
Benzimidazole-incorporated sulfonamide analogues have been synthesized and evaluated for their antimicrobial properties. Compounds like 5c and 5g demonstrated potent activities against various bacteria and fungi, and their ability to intercalate into calf thymus DNA suggests a mechanism for their antimicrobial activity (Zhang et al., 2017).
Propriétés
IUPAC Name |
5-[(3,4-dichlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-3-1-8(5-11(10)16)7-17-9-2-4-12-13(6-9)19-14(20)18-12/h1-6,17H,7H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYPUHVRVVLWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC3=C(C=C2)NC(=O)N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rel-(3aS,6aS)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5614465.png)
![1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5614485.png)
![(3R*,4R*)-4-amino-1-{3-[(4-chlorobenzyl)oxy]benzyl}piperidin-3-ol](/img/structure/B5614490.png)
![2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5614491.png)
![1-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}-1-propanone](/img/structure/B5614499.png)
![3-[4-(benzyloxy)phenyl]-N-(2-furylmethyl)acrylamide](/img/structure/B5614500.png)
![2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5614513.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-(tetrahydro-2H-pyran-4-yl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5614520.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5614525.png)

![2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5614547.png)